molecular formula C24H19N3S B15342578 4,4'-(10H-Phenothiazine-3,7-diyl)dianiline

4,4'-(10H-Phenothiazine-3,7-diyl)dianiline

Cat. No.: B15342578
M. Wt: 381.5 g/mol
InChI Key: KACOLACTWTZXCR-UHFFFAOYSA-N
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Description

4,4’-(10H-Phenothiazine-3,7-diyl)dianiline is an organic compound with the molecular formula C24H19N3S. It is a derivative of phenothiazine, a heterocyclic compound that contains nitrogen and sulfur atoms in its structure. This compound is known for its electron-rich properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(10H-Phenothiazine-3,7-diyl)dianiline typically involves a Suzuki–Miyaura cross-coupling reaction. This method uses phenothiazine as the core structure, which is then coupled with aniline derivatives under specific conditions. The reaction generally requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of 4,4’-(10H-Phenothiazine-3,7-diyl)dianiline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4,4’-(10H-Phenothiazine-3,7-diyl)dianiline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4’-(10H-Phenothiazine-3,7-diyl)dianiline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of organic semiconductors and photovoltaic materials.

    Biology: Investigated for its potential as a bioactive compound, particularly in the development of drugs targeting neurological disorders.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent due to its electron-rich properties.

    Industry: Utilized in the production of dyes, pigments, and other materials requiring stable, electron-rich compounds.

Mechanism of Action

The exact mechanism of action of 4,4’-(10H-Phenothiazine-3,7-diyl)dianiline depends on its application. In biological systems, it is believed to interact with various molecular targets, including enzymes and receptors, through its electron-rich phenothiazine core. This interaction can modulate the activity of these targets, leading to therapeutic effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action, particularly in applications involving electron transfer processes .

Comparison with Similar Compounds

Uniqueness: 4,4’-(10H-Phenothiazine-3,7-diyl)dianiline is unique due to its specific substitution pattern, which enhances its electron-donating properties and makes it particularly valuable in applications requiring stable, electron-rich compounds. Its ability to undergo various chemical reactions and its wide range of applications further distinguish it from other phenothiazine derivatives .

Properties

Molecular Formula

C24H19N3S

Molecular Weight

381.5 g/mol

IUPAC Name

4-[7-(4-aminophenyl)-10H-phenothiazin-3-yl]aniline

InChI

InChI=1S/C24H19N3S/c25-19-7-1-15(2-8-19)17-5-11-21-23(13-17)28-24-14-18(6-12-22(24)27-21)16-3-9-20(26)10-4-16/h1-14,27H,25-26H2

InChI Key

KACOLACTWTZXCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)NC4=C(S3)C=C(C=C4)C5=CC=C(C=C5)N)N

Origin of Product

United States

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